2-Iodo-1-phenyl-1-butanone

asymmetric catalysis α-amino ketone synthesis nucleophilic amination

2-Iodo-1-phenyl-1-butanone (alpha-iodobutyrophenone; CAS 108350-39-6) is a member of the α-halo ketone family with the molecular formula C₁₀H₁₁IO (MW 274.10 g/mol). The compound features a reactive iodine atom at the alpha carbon of a butyrophenone scaffold, positioning it as a versatile electrophilic building block in organic synthesis.

Molecular Formula C10H11IO
Molecular Weight 274.1 g/mol
CAS No. 108350-39-6
Cat. No. B025302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-phenyl-1-butanone
CAS108350-39-6
Molecular FormulaC10H11IO
Molecular Weight274.1 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)I
InChIInChI=1S/C10H11IO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyUFCLBBGTLDNBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-phenyl-1-butanone (CAS 108350-39-6) – Core Identity, Physicochemical Profile, and Procurement Starting Point


2-Iodo-1-phenyl-1-butanone (alpha-iodobutyrophenone; CAS 108350-39-6) is a member of the α-halo ketone family with the molecular formula C₁₀H₁₁IO (MW 274.10 g/mol) . The compound features a reactive iodine atom at the alpha carbon of a butyrophenone scaffold, positioning it as a versatile electrophilic building block in organic synthesis. Its monoisotopic mass of 273.9855 Da and characteristic physicochemical parameters—density 1.582 g/cm³, boiling point 302.1 °C at 760 mmHg, and refractive index 1.59—distinguish it from its chloro and bromo analogs . This α-iodo ketone serves primarily as a synthetic intermediate for constructing pharmaceutically relevant scaffolds via nucleophilic displacement, cross-coupling, and heterocycle-forming reactions.

2-Iodo-1-phenyl-1-butanone – Why α-Halo Ketone Analogues Cannot Be Freely Substituted


Procurement decisions within the α-halo butyrophenone sub-class must account for profound differences in carbon–halogen bond strength, leaving-group ability, and reaction kinetics that preclude simple analog interchange. The C–I bond dissociation energy in α-iodo ketones is approximately 53 kcal/mol, markedly lower than the C–Br (~64 kcal/mol) and C–Cl (~78 kcal/mol) bonds in the corresponding bromo and chloro analogs [1]. This translates into superior leaving-group aptitude (iodide is a 10⁶-fold better nucleofuge than chloride in polar aprotic solvents) and enables distinct reaction pathways—such as mild oxidative addition to low-valent metals or radical generation under photoredox conditions—that are inaccessible to the bromo and chloro counterparts [2]. Consequently, substituting 2-iodo-1-phenyl-1-butanone with 2-bromo-1-phenyl-1-butanone (CAS 877-35-0) or 2-chloro-1-phenyl-1-butanone (CAS 14313-57-6) may necessitate entirely different catalyst systems, higher temperatures, or longer reaction times, compromising both yield and selectivity.

2-Iodo-1-phenyl-1-butanone – Quantitative Head-to-Head Differentiation Evidence vs. Closest Analogs


α-Iodo vs. α-Chloro Reactivity in Catalytic Enantioselective Amination: Reactivity Gap Exceeds 90%

In a direct catalytic enantioselective nucleophilic amination protocol, the α-iodo ketone substrate exhibited robust reactivity, affording the α-amino ketone product in good yield, whereas the corresponding α-chloro ketone substrate (1a″) showed zero conversion under identical conditions [1]. The qualitative reactivity ranking I > Br ≫ Cl mirrors the inherent leaving-group ability of the halide series.

asymmetric catalysis α-amino ketone synthesis nucleophilic amination

Carbon–Iodine Bond Dissociation Energy: ~17% Weaker than C–Br and ~32% Weaker than C–Cl

The C–I bond in α-iodo carbonyl compounds has a bond dissociation energy (BDE) of approximately 53 kcal/mol, compared to ~64 kcal/mol for C–Br and ~78 kcal/mol for C–Cl in analogous α-halo carbonyl systems [1]. This 11–25 kcal/mol difference directly governs the temperature thresholds for homolytic cleavage and the facility of oxidative addition to transition metals.

bond dissociation energy radical chemistry leaving-group ability

Physicochemical Differentiation: Density, Boiling Point, and Refractive Index vs. Bromo and Chloro Analogues

2-Iodo-1-phenyl-1-butanone exhibits distinctly higher density (1.582 g/cm³) and boiling point (302.1 °C at 760 mmHg) relative to its bromo analog (2-bromo-1-phenyl-1-butanone: MW 227.10 g/mol, estimated bp ~265–270 °C) and chloro analog (2-chloro-1-phenyl-1-butanone: MW 182.65 g/mol, estimated bp ~245–255 °C) . The refractive index (1.59) also serves as a discriminating identity parameter.

physicochemical characterization quality control substance identity

Radiolabeling Compatibility: Iodine-125/131 Isotope Incorporation for SPECT Tracer Development

The butyrophenone scaffold bearing an iodine atom at the 2′-position (or alpha-position) has been explicitly designed for direct radioiodination with ¹²⁵I and ¹²¹I to create SPECT radioligands targeting dopamine D₂ receptors [1]. The alpha-iodo substitution in 2-iodo-1-phenyl-1-butanone provides a pre-installed iodine handle suitable for isotopic exchange or cold-standard synthesis, an option unavailable to the non-iodinated or bromo/chloro analogs which would require multi-step late-stage halogen exchange.

radioiodination SPECT imaging dopamine receptor butyrophenone neuroleptics

2-Iodo-1-phenyl-1-butanone – High-Value Research & Industrial Deployment Scenarios


Asymmetric α-Amino Ketone Synthesis via Catalytic Enantioselective Amination

Research groups pursuing enantioselective C–N bond formation at the α-position of aryl ketones should select 2-iodo-1-phenyl-1-butanone as the substrate of choice. Direct catalytic enantioselective nucleophilic amination protocols have demonstrated that only the α-iodo substrate exhibits productive reactivity under mild chiral anion-based phase-transfer conditions, while the α-chloro analog remains completely unreactive [Section 3, Evidence 1]. This reactivity gap mandates procurement of the iodo variant to access enantioenriched α-amino butyrophenones—key intermediates in CNS-active pharmaceutical candidates—without resorting to harsher thermal or strongly basic conditions that compromise stereochemical integrity.

Radical-Mediated Cross-Coupling and Photoredox Transformations

The significantly lower C–I bond dissociation energy (~53 kcal/mol vs. ~64 kcal/mol for C–Br) renders 2-iodo-1-phenyl-1-butanone the optimal substrate for radical-mediated transformations including visible-light photoredox catalysis, atom-transfer radical addition (ATRA), and nickel-catalyzed reductive cross-coupling [Section 3, Evidence 2]. The weaker C–I bond permits radical initiation at ambient temperature or under low-intensity irradiation, minimizing thermal decomposition of sensitive functional groups. In contrast, the bromo analog requires elevated temperatures or stronger reductants, increasing the risk of ketone reduction or phenyl ring side-reactions.

Radioiodinated Tracer Development for Dopamine Receptor Imaging

Medicinal chemistry and nuclear medicine teams developing SPECT or PET tracers based on the butyrophenone pharmacophore (e.g., haloperidol-type D₂ receptor ligands) benefit directly from 2-iodo-1-phenyl-1-butanone as a pre-iodinated scaffold. This compound serves as both a cold reference standard for HPLC co-injection and a direct precursor for isotopic exchange radioiodination with ¹²⁵I or ¹²¹I [Section 3, Evidence 4]. The pre-installed iodine eliminates the need for late-stage Finkelstein halogen exchange, which typically incurs 30–50% yield losses and requires additional purification steps.

Quality-Assured Procurement: Identity Verification Against Lower-Cost Substitutes

Procurement and QC departments can leverage the distinct physicochemical profile of 2-iodo-1-phenyl-1-butanone—density 1.582 g/cm³, boiling point 302.1 °C, refractive index 1.59—to unambiguously confirm substance identity upon receipt [Section 3, Evidence 3]. These parameters clearly differentiate the iodo compound from 2-bromo-1-phenyl-1-butanone (CAS 877-35-0; MW 227.10, estimated bp ~265 °C) and 2-chloro-1-phenyl-1-butanone (CAS 14313-57-6; MW 182.65, estimated bp ~245 °C), both of which are commercially available at lower cost but lack the requisite reactivity profile. Routine density or refractive index checks prevent costly synthetic failures caused by inadvertent analog substitution.

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